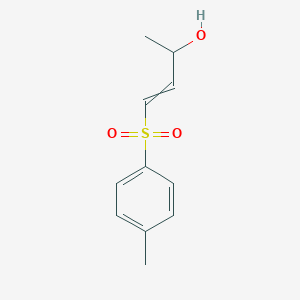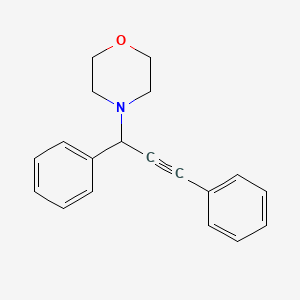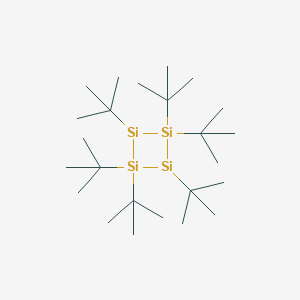![molecular formula C12H12O2 B14309057 6,7,8,9-Tetramethylidene-2-oxabicyclo[3.2.2]nonan-3-one CAS No. 113503-49-4](/img/structure/B14309057.png)
6,7,8,9-Tetramethylidene-2-oxabicyclo[3.2.2]nonan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7,8,9-Tetramethylidene-2-oxabicyclo[322]nonan-3-one is a complex organic compound with a unique bicyclic structure This compound is part of the bicyclo[32
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-Tetramethylidene-2-oxabicyclo[3.2.2]nonan-3-one typically involves a series of organic reactions. One common method is the Diels-Alder reaction, where a diene and a dienophile react under heat to form the bicyclic structure. The reaction conditions often include high pressure and temperatures around 130°C to improve the yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
6,7,8,9-Tetramethylidene-2-oxabicyclo[3.2.2]nonan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced form.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the oxygen atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, hydrogen gas with palladium catalyst for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, reduced bicyclic compounds, and various substituted derivatives
Wissenschaftliche Forschungsanwendungen
6,7,8,9-Tetramethylidene-2-oxabicyclo[3.2.2]nonan-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of 6,7,8,9-Tetramethylidene-2-oxabicyclo[3.2.2]nonan-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, disrupting their normal function and leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the derivative of the compound being used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[3.3.1]nonan-3-one: This compound has a similar bicyclic structure but differs in the arrangement of the carbon atoms and the presence of additional functional groups.
2-Azabicyclo[3.2.2]nonanes: These compounds have a nitrogen atom in the bicyclic structure and exhibit different chemical properties and biological activities.
Uniqueness
6,7,8,9-Tetramethylidene-2-oxabicyclo[3.2.2]nonan-3-one is unique due to its specific arrangement of carbon atoms and the presence of multiple double bonds. This structure imparts distinct chemical reactivity and potential for various applications that are not observed in similar compounds.
Eigenschaften
CAS-Nummer |
113503-49-4 |
|---|---|
Molekularformel |
C12H12O2 |
Molekulargewicht |
188.22 g/mol |
IUPAC-Name |
6,7,8,9-tetramethylidene-2-oxabicyclo[3.2.2]nonan-3-one |
InChI |
InChI=1S/C12H12O2/c1-6-8(3)12-9(4)7(2)10(6)5-11(13)14-12/h10,12H,1-5H2 |
InChI-Schlüssel |
HQIREIQEVUIOJK-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1C2CC(=O)OC(C1=C)C(=C)C2=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{[2-(1H-Imidazol-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14309003.png)
![N-[2-(2,2-Dimethoxyethoxy)phenyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14309004.png)
![4-Amino-3-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]naphthalene-2,7-disulfonic acid](/img/structure/B14309007.png)


![9-Chloro-9lambda~5~-phosphabicyclo[3.3.1]nonan-9-one](/img/structure/B14309026.png)



![Silane, (1,1-dimethylethyl)dimethyl[[1-(tributylstannyl)hexyl]oxy]-](/img/structure/B14309058.png)

![1-[(4-Azidobenzoyl)oxy]-1H-imidazole](/img/structure/B14309064.png)

